molecular formula C4H11ClN2O B2972699 (2S)-2-(methylamino)propanamide hydrochloride CAS No. 344609-44-5

(2S)-2-(methylamino)propanamide hydrochloride

Cat. No.: B2972699
CAS No.: 344609-44-5
M. Wt: 138.6
InChI Key: NTRIIVWAPJXOQI-DFWYDOINSA-N
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Description

(2S)-2-(methylamino)propanamide hydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of propanamide, where the amide nitrogen is substituted with a methylamino group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(methylamino)propanamide hydrochloride typically involves the reaction of (S)-2-aminopropanamide with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. The general reaction scheme is as follows:

    Starting Material: (S)-2-aminopropanamide

    Reagent: Methylamine

    Catalyst: Hydrochloric acid

    Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent any side reactions and to maintain the integrity of the stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(methylamino)propanamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2S)-2-(methylamino)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions, which influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(ethylamino)propanamide hydrochloride
  • (2S)-2-(propylamino)propanamide hydrochloride
  • (2S)-2-(butylamino)propanamide hydrochloride

Uniqueness

(2S)-2-(methylamino)propanamide hydrochloride is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-(methylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRIIVWAPJXOQI-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344609-44-5
Record name (2S)-2-(methylamino)propanamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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